molecular formula C9H17NO2 B13298445 Methyl 2-aminocycloheptane-1-carboxylate

Methyl 2-aminocycloheptane-1-carboxylate

Cat. No.: B13298445
M. Wt: 171.24 g/mol
InChI Key: NLTUVNXVLWWVMX-UHFFFAOYSA-N
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Description

Methyl 2-aminocycloheptane-1-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of cycloheptane, featuring an amino group and a carboxylate ester group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminocycloheptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with methylamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions for maximum efficiency. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminocycloheptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-aminocycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-aminocycloheptane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminocyclohexane-1-carboxylate
  • Methyl 2-aminocyclopentane-1-carboxylate
  • Methyl 2-aminocyclooctane-1-carboxylate

Uniqueness

Methyl 2-aminocycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- or eight-membered counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-aminocycloheptane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)7-5-3-2-4-6-8(7)10/h7-8H,2-6,10H2,1H3

InChI Key

NLTUVNXVLWWVMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCCC1N

Origin of Product

United States

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